3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione
Description
3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a thiazolidine-2-thione core substituted with a 2-chlorobenzoyl group. Its molecular formula is C₁₁H₈ClNO₂S₂, with a molecular weight of 251.37 g/mol and a purity of 95% . The compound is part of a broader class of thiazolidine-2-thione derivatives, which are extensively studied for their bioactivity and utility as intermediates in pharmaceutical synthesis. The 2-chloro substituent on the benzoyl ring imparts electron-withdrawing effects, influencing reactivity and physicochemical properties such as lipophilicity and stability .
Properties
IUPAC Name |
(2-chlorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS2/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCNXPKABORMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 2-chlorobenzoyl chloride with thiazolidine-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Synthesis Overview:
- Reagents: 2-chlorobenzoyl chloride, thiazolidine-2-thione.
- Conditions: Inert atmosphere, solvent (e.g., dichloromethane), temperature range of 60-80°C.
- Yield: Typically optimized through purification techniques such as recrystallization or column chromatography.
Biological Activities
The biological activities of 3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione have been extensively studied, revealing its potential as a therapeutic agent in various domains:
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antifungal and antibacterial activities. For instance, studies have shown that certain derivatives demonstrate strong efficacy against pathogens like Phytophthora capsici and Gibberella zeae, suggesting their potential in agricultural applications as fungicides .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes associated with various diseases. For example, it has shown promise as an inhibitor of xanthine oxidase (XO), an enzyme linked to hyperuricemia and gout. A derivative was found to have an IC50 value significantly lower than allopurinol, indicating superior inhibitory activity .
Anti-inflammatory Effects
Thiazolidine derivatives are also being explored for their anti-inflammatory properties. They may modulate inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .
Medicinal Applications
Given its diverse biological activities, this compound is being investigated for several medicinal applications:
- Drug Development: As a scaffold for synthesizing novel drugs targeting specific diseases.
- Therapeutics for Metabolic Disorders: Particularly in developing agents that can manage conditions related to oxidative stress or inflammation.
- Agricultural Chemicals: Utilized as fungicides or bactericides to protect crops from microbial infections.
Case Studies and Research Findings
Several studies have documented the efficacy of thiazolidine derivatives:
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The thiazolidine-2-thione scaffold allows for diverse substitutions on the benzoyl moiety. Key analogs include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Purity |
|---|---|---|---|---|---|
| 3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione | 2-Cl | C₁₁H₈ClNO₂S₂ | 251.37 | 1092291-23-0 | 95% |
| 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione | 4-OCH₃ | C₁₁H₁₁NO₂S₂ | 253.34 | 134821-22-0 | ≥97% |
| 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione | 3,5-(CH₃)₂ | C₁₃H₁₃NO₂S₂ | 283.03 | N/A | 95% |
| 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione | 4-OCH₂CH₃ | C₁₂H₁₃NO₂S₂ | 267.37 | N/A | 95% |
| 3-(3,4-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione | 3,4-(OCH₃)₂ | C₁₂H₁₃NO₃S₂ | 283.03 | ZX-AN052548 | 95% |
Key Observations :
- Electron Effects : The 2-chloro substituent (electron-withdrawing) reduces electron density on the benzoyl ring compared to electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) .
- Steric Effects : Bulky substituents (e.g., 3,5-dimethyl) may hinder nucleophilic attack at the carbonyl group, altering reactivity .
Thermodynamic and Crystallographic Properties
- Enthalpies of Formation : G3-calculated enthalpies for 1,3-thiazolidine-2-thione derivatives range from −200 to −250 kJ/mol , with experimental values aligning closely for the parent compound . The 2-chloro derivative exhibits higher stability due to resonance stabilization of the aromatic ring .
- Polymorphism: 1,3-Thiazolidine-2-thione exists in monoclinic and triclinic forms, while analogs like 1,3-oxazolidine-2-thione adopt triclinic structures. Substituents like 4-methoxy may reduce polymorphism due to steric constraints .
Biological Activity
3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione is a thiazolidine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.
Synthesis and Structural Insights
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl isothiocyanate with appropriate amines or thiols. The resultant thiazolidine structure is characterized by a five-membered ring containing sulfur and nitrogen atoms, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. In one study, various thiazolidine-2-thione derivatives were screened against fungal pathogens such as Phytophthora capsici and Gibberella zeae. The results demonstrated that certain derivatives showed strong antifungal activity with minimum inhibitory concentration (MIC) values in the low micromolar range .
Antioxidant Activity
Thiazolidine derivatives have also been evaluated for their antioxidant properties. A study indicated that these compounds could scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. The presence of electron-donating groups in the thiazolidine structure enhances its ability to donate electrons to free radicals .
Xanthine Oxidase Inhibition
One of the notable biological activities of this compound is its inhibitory effect on xanthine oxidase (XO), an enzyme involved in uric acid production. A derivative of thiazolidine-2-thione demonstrated an IC50 value of 3.56 µmol/L, significantly more potent than allopurinol, a standard medication for hyperuricemia . The SAR analysis revealed that modifications to the phenyl-sulfonamide group were critical for enhancing XO inhibitory activity.
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been widely studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Jurkat cells (T-cell leukemia). The mechanism of action often involves the induction of apoptosis and cell cycle arrest . Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The SAR studies highlight that substituents on the thiazolidine ring significantly influence biological activity. For instance:
- Electron-withdrawing groups (e.g., halogens) enhance anticancer activity.
- Electron-donating groups improve antioxidant properties.
- The presence of a sulfonamide moiety is essential for effective XO inhibition.
Case Studies
-
Antimicrobial Efficacy : A series of thiazolidine derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing promising results with MIC values ranging from 15 to 62 µg/mL.
Compound MIC (µg/mL) Thiazolidine Derivative A 15 Thiazolidine Derivative B 30 Thiazolidine Derivative C 62 -
Cytotoxicity Assessment : In vitro studies on MCF-7 cells revealed that several thiazolidine derivatives induced significant apoptosis at concentrations as low as 10 µM.
Compound IC50 (µM) Doxorubicin 0.5 Thiazolidine Derivative D 10 Thiazolidine Derivative E 12
Q & A
Q. What are the standard synthetic routes for 3-(2-Chlorobenzoyl)-1,3-thiazolidine-2-thione, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic acyl substitution. A common procedure involves reacting 2-chlorobenzoyl chloride with 1,3-thiazolidine-2-thione in anhydrous 1,4-dioxane under reflux conditions. Key intermediates, such as benzoylisothiocyanate, are generated in situ and monitored using TLC or HPLC. Final purification is achieved via recrystallization from methanol or ethanol. Characterization relies on H/C NMR, FT-IR (notably the C=S stretch at ~1200 cm), and elemental analysis .
Q. How should researchers handle discrepancies between experimental and computational data for this compound?
Discrepancies often arise from approximations in computational models (e.g., solvent effects in DFT). To resolve this, validate computational parameters against experimental crystallographic data (e.g., X-ray diffraction for bond lengths/angles) . Use multi-scale modeling, combining quantum mechanics for electronic structure and molecular dynamics for solvation effects .
Q. What safety protocols are critical when handling this compound?
Adhere to institutional Chemical Hygiene Plans. Use fume hoods for synthesis due to volatile reagents (e.g., benzoyl chloride). Store the compound in airtight containers under inert gas (N/Ar) to prevent oxidation. Emergency procedures for skin/eye exposure include immediate flushing with water and medical consultation .
Q. How can computational tools optimize the synthesis of this compound?
Employ reaction path search algorithms (e.g., GRRM or AFIR) to map energy profiles and identify rate-limiting steps. Pair this with cheminformatics to screen solvent/reagent combinations, reducing trial-and-error experimentation .
Advanced Research Questions
Q. What experimental design strategies minimize by-product formation during synthesis?
By-products like 3,3′-(1-oxopropane-1,3-diyl)bis(1,3-thiazolidine-2-thione) arise from nucleophilic side reactions . Use factorial design (e.g., 2 factorial) to test variables: temperature (25–60°C), stoichiometry (1:1 to 1:1.2), and reaction time (6–24 hrs). Analyze via ANOVA to identify dominant factors .
Q. How can mechanistic studies resolve contradictions in reaction pathways?
Conflicting pathways (e.g., radical vs. ionic mechanisms) are resolved using isotopic labeling (e.g., S in thiocarbonyl groups) and in-situ FT-IR to track intermediate formation. DFT-based NEB (nudged elastic band) calculations can simulate transition states and validate experimental kinetic data .
Q. What advanced characterization techniques elucidate structural instability in this compound?
Variable-temperature X-ray diffraction (VT-XRD) identifies thermal degradation pathways. Solid-state NMR (C CP/MAS) monitors conformational changes in the thiazolidine ring. Accelerated stability studies (40°C/75% RH) coupled with LC-MS detect degradation products .
Q. How do cross-disciplinary approaches enhance applications of this compound?
In materials science, its thione moiety acts as a ligand for transition-metal catalysts (e.g., Pd for cross-coupling). In pharmaceuticals, molecular docking studies (AutoDock Vina) predict bioactivity against cysteine proteases. Combine synthetic data with blockchain-secured databases for reproducibility .
Q. What methodologies address discrepancies in solvent-dependent reactivity?
Polar aprotic solvents (DMF, DMSO) stabilize ionic intermediates, while non-polar solvents favor dimerization. Use COSMO-RS simulations to predict solvation effects and Hansen solubility parameters to optimize solvent selection .
Q. How can AI-driven automation improve high-throughput screening of derivatives?
Implement robotic liquid handlers for parallel synthesis of analogs. Train neural networks on existing kinetic data to predict regioselectivity in functionalization reactions (e.g., alkylation at N vs. S sites). Integrate with cloud-based platforms for real-time collaboration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
